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L-LYSINE:2HCL (13C6,D9,15N2)

Cat. No.: B1579962
M. Wt: 236.11
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Description

Significance of Stable Isotope Tracers in Contemporary Biochemical Research

Stable isotope tracers are indispensable tools in modern biochemical research, providing a safe and effective way to investigate the metabolism of carbohydrates, fats, and proteins in vivo. maastrichtuniversity.nl This approach offers unparalleled insights into the metabolic wiring of cells by allowing a substrate to be followed through downstream biochemical pathways. nih.govspringernature.com The analysis of labeling patterns in metabolites provides valuable information about their origin and relative rates of production. nih.govspringernature.com

Researchers utilize stable isotope techniques to study a wide range of metabolic disorders and diseases, including cancer, diabetes, and neurological conditions like Alzheimer's and Parkinson's disease. isotope.com The ability to trace metabolic pathways helps in identifying biomarkers, understanding disease mechanisms, testing the effects of drugs, and developing metabolic profiles of biological systems in various states. silantes.comisotope.com For instance, stable isotope labeling has been crucial in understanding protein turnover, which is fundamental to studying the metabolic basis of aging and various diseases. nih.gov The precision of mass spectrometry technology allows for the quantification of very low isotopic abundances in tissue samples, enabling detailed studies of processes like lipolysis and amino acid turnover in specific tissues. maastrichtuniversity.nl

Role of L-LYSINE:2HCL (13C6,D9,15N2) as a Multi-Isotopically Labeled Probing Agent

L-LYSINE:2HCL (13C6,D9,15N2) is a highly specialized stable isotope-labeled amino acid that serves as a powerful probing agent in metabolic research. isotope.comimmunomart.com This compound is unique because it is labeled with multiple stable isotopes: Carbon-13 (¹³C), Deuterium (B1214612) (D or ²H), and Nitrogen-15 (¹⁵N). immunomart.commedchemexpress.com Specifically, all six carbon atoms are replaced with ¹³C, nine hydrogen atoms are replaced with deuterium, and both nitrogen atoms are replaced with ¹⁵N. isotope.comeurisotop.com This extensive labeling creates a significant mass shift, making it easily distinguishable from its unlabeled counterpart in mass spectrometry analysis. creative-biolabs.com

This multi-isotopic labeling is particularly valuable in quantitative proteomics, especially in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). isotope.comisotope.com In SILAC experiments, cells are grown in a medium containing this "heavy" lysine (B10760008), which gets incorporated into newly synthesized proteins. creative-biolabs.comthermofisher.com By comparing the protein profiles of cells grown with the heavy lysine to those grown with normal "light" lysine, researchers can accurately quantify differences in protein abundance between different cell populations or experimental conditions. creative-biolabs.comthermofisher.com The use of L-LYSINE:2HCL (13C6,D9,15N2) enhances the precision of these studies, contributing to a deeper understanding of cellular processes, disease mechanisms, and the development of new therapeutic strategies. creative-biolabs.com

PropertyValue
Synonyms L-Lysine dihydrochloride; (S)-2,6-Diaminohexanoic acid dihydrochloride; H-Lys-OH·2HCI
Labeled CAS Number 1994268-57-3
Unlabeled CAS Number 657-26-1
Molecular Weight 236.11
Applications Biomolecular NMR, Metabolism, Metabolomics, Proteomics
Isotopic Enrichment ¹³C₆ (97-99%), D₉ (97-99%), ¹⁵N₂ (97-99%)
Table based on data from Cambridge Isotope Laboratories, Inc. isotope.com

Historical Development and Evolution of Lysine Isotope Labeling Techniques

The use of stable isotopes as tracers in biological research dates back to the 1930s. nih.gov Early applications provided foundational insights into metabolism. However, the initial mass spectrometers were not widely available, and their construction often relied on published diagrams. nih.gov The advent of long-lived radioisotopes like ¹⁴C after World War II led to a temporary shift towards radio-tracers due to their high sensitivity and easier detection. nih.gov

Over the past 80 years, stable isotope tracer methodologies have been extensively developed, making it possible to accurately measure changes in protein metabolism from the whole-body level down to individual proteins. nih.gov A significant advancement in proteomics was the development of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in the early 2000s. nih.gov This metabolic labeling technique involves incorporating isotopically labeled amino acids, such as lysine and arginine, into proteins during cell culture. nih.govthermofisher.com

The choice of lysine and arginine is particularly strategic because the enzyme trypsin, commonly used to digest proteins for mass spectrometry analysis, cleaves specifically at these amino acid residues. nih.gov This ensures that nearly every resulting peptide contains a label, allowing for accurate quantification. nih.gov Initially, SILAC utilized amino acids labeled with a single type of stable isotope. The evolution of this technique has led to the use of multi-isotopically labeled amino acids, such as L-LYSINE:2HCL (13C6,D9,15N2), and multiplexing strategies that allow for the simultaneous analysis of multiple experimental conditions. thermofisher.comcore.ac.uk These advanced methods, including "pulsed" SILAC, have introduced a temporal dimension to proteomic analysis, enabling the study of dynamic cellular processes over time. nih.gov

Properties

Molecular Weight

236.11

Purity

98%

Origin of Product

United States

Synthetic Strategies and Isotopic Validation of L Lysine:2hcl 13c6,d9,15n2

Methodologies for Stereoselective and Site-Specific Carbon-13 Labeling

Achieving uniform carbon-13 labeling in L-lysine involves introducing ¹³C atoms at all six carbon positions while maintaining the biologically active L-stereoisomer.

Biosynthetic Approaches: One common and effective method is through microbial fermentation. nih.gov In this strategy, microorganisms such as Escherichia coli are cultured in a minimal medium where the sole carbon source is ¹³C-labeled glucose. nih.govrsc.org The bacteria metabolically incorporate the ¹³C isotopes into the amino acids they synthesize, including L-lysine. By providing [U-¹³C]-glucose, where all six carbon atoms are ¹³C, it is possible to achieve high levels of isotopic enrichment throughout the lysine (B10760008) molecule. nih.govwikipedia.org This biosynthetic route has the inherent advantage of producing the natural L-stereoisomer of lysine.

Techniques for Comprehensive Deuterium (B1214612) (D9) Incorporation at Specific Positions

The incorporation of nine deuterium atoms into the L-lysine structure is a critical step for creating a heavily labeled internal standard.

In Vivo Labeling: Similar to carbon-13 labeling, deuterium can be incorporated biosynthetically. This is achieved by growing microbial cultures in a medium where water (H₂O) is replaced with deuterium oxide (D₂O). rsc.org The microorganisms will utilize deuterium in their metabolic processes, leading to the incorporation of deuterium atoms into the synthesized amino acids. To achieve high levels of deuteration, it is often necessary to also use a deuterated carbon source, such as deuterated glucose. rsc.org This method is particularly effective for producing perdeuterated proteins, where most protons are replaced by deuterium. sigmaaldrich.com

Chemical Exchange Reactions: Chemical methods can also be employed for deuterium incorporation. A platinum-on-carbon (Pt/C) catalyzed hydrogen-deuterium exchange reaction in D₂O can be used to deuterate amino acids. mdpi.com This method involves heating the amino acid with a catalyst in a deuterated solvent, leading to the exchange of protons with deuterons. mdpi.com While effective, this technique can sometimes lead to racemization, requiring subsequent chiral separation to isolate the desired L-isomer. mdpi.com

Approaches for Nitrogen-15 Labeling (15N2) within the Lysine Structure

Incorporating two nitrogen-15 atoms into the lysine molecule, at both the alpha-amino and epsilon-amino groups, is essential for many quantitative proteomics applications. creative-biolabs.com

Biosynthetic Labeling: The most straightforward method for uniform ¹⁵N labeling is to provide a ¹⁵N-labeled nitrogen source in the culture medium for microorganisms. nih.gov Typically, ¹⁵N-ammonium chloride (¹⁵NH₄Cl) is used as the sole nitrogen source. nih.govnih.gov The bacteria will then incorporate the ¹⁵N isotope into all nitrogen-containing compounds, including the two nitrogen atoms of L-lysine. This approach ensures high levels of isotopic enrichment and produces the natural L-stereoisomer. nih.gov

Chemical Synthesis: Chemical synthesis can also be used to introduce ¹⁵N at specific nitrogen positions. For example, starting materials containing ¹⁵N, such as K¹³C¹⁵N, can be used in the synthetic pathway to build the lysine backbone with the desired isotopic labels. dntb.gov.ua This provides precise control over which nitrogen atom is labeled, although uniform labeling of both nitrogens is more commonly achieved through biosynthetic methods.

Analytical Verification of Isotopic Enrichment and Purity

Following the synthesis of L-LYSINE:2HCL (13C6,D9,15N2), it is imperative to verify the isotopic enrichment and purity of the final product. This is typically accomplished using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry for Isotopic Purity Confirmation

High-resolution mass spectrometry (HRMS) is a primary tool for confirming the successful incorporation of stable isotopes and determining the isotopic purity of the labeled lysine. sigmaaldrich.com The mass of the fully labeled L-lysine (¹³C₆, D₉, ¹⁵N₂) will be significantly higher than its unlabeled counterpart.

By analyzing the mass spectrum, researchers can determine the distribution of different isotopologues (molecules that differ only in their isotopic composition). nih.gov The presence of a single, dominant peak corresponding to the expected mass of L-LYSINE:2HCL (13C6,D9,15N2) indicates high isotopic enrichment. creative-biolabs.com Any peaks corresponding to partially labeled or unlabeled lysine would indicate incomplete incorporation of the isotopes. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm the location of the labels within the structure. acs.orgnih.gov

Table 1: Theoretical Mass Shift for L-LYSINE:2HCL (13C6,D9,15N2)

Isotope Number of Atoms Mass Shift per Atom (Da) Total Mass Shift (Da)
¹³C 6 ~1.00335 ~6.0201
D 9 ~1.00628 ~9.0565
¹⁵N 2 ~0.99703 ~1.9941

| Total | | | ~17.0707 |

Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise location of the isotopic labels within the lysine molecule. nih.gov Different isotopes have distinct NMR properties, allowing for their detection and quantification.

¹³C NMR: A ¹³C NMR spectrum of the labeled lysine would show signals for each of the six carbon atoms, confirming their enrichment. The coupling patterns between adjacent ¹³C nuclei can provide further structural information. dntb.gov.ua

¹H NMR: A ¹H NMR spectrum would show a significant reduction in signal intensity for the protons that have been replaced by deuterium. The remaining proton signals can be used to confirm the positions of deuteration.

¹⁵N NMR: A ¹⁵N NMR spectrum, often acquired through heteronuclear correlation experiments like the [¹H,¹⁵N]-HSQC, would show signals for the two nitrogen atoms, confirming their isotopic enrichment. nih.govnih.gov

By integrating the signals in these spectra, it is possible to quantify the level of isotopic enrichment at each specific position within the L-lysine molecule, ensuring the final product meets the required specifications for its intended use in advanced scientific research. univr.it

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | L-LYSINE:2HCL (13C6,D9,15N2) | | L-lysine | | Carbon-13 | | Deuterium | | Nitrogen-15 | | [U-¹³C]-glucose | | K¹³CN | | ¹³CH₃CN | | Deuterium oxide | | ¹⁵N-ammonium chloride | | K¹³C¹⁵N |

Advanced Analytical Techniques Leveraging L Lysine:2hcl 13c6,d9,15n2

Mass Spectrometry (MS) Applications in Isotopic Tracing

Isotopic tracing is a fundamental technique for understanding dynamic biological processes. By introducing molecules containing heavy isotopes, such as L-Lysine:2HCl (13C6,D9,15N2), into a biological system, researchers can track the incorporation of these isotopes into newly synthesized proteins and metabolites. eurisotop.com Mass spectrometry is the primary analytical platform for these studies, as it can differentiate between the mass of the naturally abundant "light" molecules and their "heavy" isotope-labeled counterparts. eurisotop.comusherbrooke.ca This mass difference allows for the precise quantification and characterization of various cellular processes, from protein synthesis to metabolic flux. eurisotop.comfishersci.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used method for quantitative proteomics. fishersci.comthermofisher.com The technique relies on metabolically incorporating stable isotope-labeled amino acids into the entire proteome of living cells. fishersci.comcreative-biolabs.com L-Lysine:2HCl (13C6,15N2) is a frequently used "heavy" amino acid in SILAC experiments. thermofisher.com Because lysine (B10760008) is an essential amino acid for many cell lines, it is not synthesized by the cells and must be supplied in the growth medium, ensuring that the labeled version is efficiently incorporated into all newly synthesized proteins. fishersci.com This incorporation results in a distinct mass shift for every lysine-containing peptide, which can be detected by MS. creative-biolabs.com

A variation of this technique, pulsed SILAC (pSILAC), is used to study protein dynamics. sigmaaldrich.comscientificlabs.co.uk In pSILAC, cells are "pulsed" with the heavy amino acid-containing medium for a defined period, allowing for the measurement of protein synthesis and degradation over time. sigmaaldrich.comsigmaaldrich.com

The core of SILAC-based quantification is the comparison of mass spectra from different cell populations. usherbrooke.ca Typically, one population of cells is grown in "light" medium (containing natural lysine), while another is grown in "heavy" medium (containing L-Lysine-13C6,15N2). fishersci.com After experimental treatment, the cell populations are combined, and the proteins are extracted and digested, usually with trypsin, which cleaves specifically after lysine and arginine residues. usherbrooke.caacs.org

When the resulting peptide mixture is analyzed by mass spectrometry, each lysine-containing peptide appears as a doublet—two peaks separated by a specific mass-to-charge (m/z) ratio. usherbrooke.ca The intensity of the "light" peak corresponds to the amount of that peptide from the control population, while the "heavy" peak intensity corresponds to the amount from the experimental population. galaxyproject.org The ratio of the intensities of these two peaks provides a direct and accurate measure of the relative abundance of the protein between the two samples. usherbrooke.ca The dual labeling with both 13C and 15N creates a significant mass shift, which improves the accuracy and resolution of quantification. creative-biolabs.com

Table 1: Mass Shifts of Common Isotopically Labeled Lysine Variants Used in SILAC

Isotope-Labeled L-Lysine VariantIsotopic CompositionNominal Mass Shift (Da)Application
"Medium" Lysine4,4,5,5-D4 L-lysine43-plex SILAC experiments
"Heavy" Lysine13C6 L-Lysine62-plex or 3-plex SILAC experiments
"Heavy" Lysine13C6,15N2 L-Lysine82-plex or 3-plex SILAC experiments for enhanced mass separation

Dynamic SILAC, or pSILAC, extends the SILAC methodology to measure the rates of protein synthesis and degradation. thermofisher.com To measure protein synthesis, cells initially cultured in a "light" medium are transferred to a "heavy" medium containing L-Lysine-13C6,15N2. thermofisher.com Samples are then harvested at various time points. usherbrooke.ca Using mass spectrometry, the ratio of heavy-to-light (H/L) peptides is measured for each protein over the time course. usherbrooke.cathermofisher.com An increase in this ratio over time directly reflects the rate at which new protein copies are being synthesized and incorporating the heavy label. usherbrooke.ca

Conversely, to measure protein degradation, cells are first grown for an extended period in a "heavy" medium to ensure that the entire proteome is labeled. usherbrooke.ca The cells are then switched to a "light" medium, and the disappearance of the heavy signal is monitored over time. nih.gov The rate at which the heavy-labeled peptide population decreases corresponds to the protein's degradation rate. usherbrooke.canih.gov These approaches provide a global view of proteome dynamics within the cell. usherbrooke.ca

Beyond proteomics, isotopically labeled amino acids like L-Lysine:2HCl (13C6,D9,15N2) are valuable tracers in metabolomics for mapping metabolic pathways. eurisotop.comisotope.com When cells consume the labeled lysine, its constituent heavy isotopes (13C, 15N, D) are incorporated into various downstream metabolites through catabolic and anabolic processes. eurisotop.com

Mass Isotopomer Distribution Analysis (MIDA) is a technique that analyzes the patterns of isotope labeling in these downstream metabolites. eurisotop.com By measuring the relative abundances of different mass isotopomers (molecules that differ only in their isotopic composition) for a specific metabolite, researchers can deduce the precursor-product relationships and quantify the flux through different metabolic pathways. eurisotop.com For instance, the carbon and nitrogen atoms from labeled lysine can be traced into intermediates of the Krebs cycle or other biosynthetic pathways. scientificlabs.co.uk This provides a dynamic map of metabolic activity, offering richer insights than what can be learned from measuring static metabolite concentrations alone. eurisotop.com

Tandem mass spectrometry (MS/MS) is crucial for both identifying peptides and confirming the incorporation of isotopic labels. scispace.com In a typical MS/MS experiment, a specific peptide ion (a precursor ion) from the initial MS scan is selected, isolated, and then fragmented. scispace.com The resulting fragment ions are then analyzed in a second MS scan, producing an MS/MS spectrum. researchgate.net

This fragmentation pattern, composed primarily of b- and y-ions, provides the amino acid sequence of the peptide. scispace.com When the precursor peptide contains a labeled amino acid like L-Lysine-13C6,15N2, the fragment ions that retain this amino acid will also exhibit the corresponding mass shift. researchgate.net This allows for unambiguous confirmation of the peptide's identity and verifies the presence of the label. nih.gov Analyzing these fragment ions helps to pinpoint the location of post-translational modifications and ensures that the quantification is based on correctly identified peptides. scispace.comresearchgate.net

To enhance the detection and quantification of labeled metabolites, which are often present in low concentrations within complex biological matrices, specialized MS techniques are employed. nih.gov One of the most powerful approaches is Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). researchgate.net

In an SRM/MRM experiment, the mass spectrometer is programmed to detect only specific, predefined precursor-to-fragment ion transitions. researchgate.net For a given labeled metabolite, a unique transition (the mass of the intact labeled metabolite and the mass of a specific fragment ion) is monitored. researchgate.net This targeted approach is highly specific and sensitive, filtering out chemical noise from the complex sample matrix. nih.gov By simultaneously monitoring the transitions for both the light and heavy versions of a metabolite, SRM/MRM allows for extremely accurate quantification of metabolite concentrations and their labeling patterns, making it ideal for metabolic flux analysis. nih.govresearchgate.net

Quantitative Proteomics and Protein Turnover Studies (e.g., SILAC, pSILAC)

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The strategic labeling of L-lysine with ¹³C, ²H, and ¹⁵N allows researchers to overcome some of the inherent limitations of NMR spectroscopy, such as spectral overlap and low sensitivity, especially in the study of large biomolecules. This triply-labeled lysine is particularly advantageous in multi-dimensional NMR experiments designed to elucidate the structure, dynamics, and metabolism of proteins and other complex systems.

The presence of six ¹³C atoms in L-LYSINE:2HCL (13C6,D9,15N2) makes it a powerful tracer for metabolic flux analysis (MFA). By introducing this labeled lysine into a biological system, researchers can track the journey of the carbon atoms as they are incorporated into various metabolites. ¹³C NMR spectroscopy, often in conjunction with mass spectrometry, can then be used to analyze the ¹³C labeling patterns in these downstream products. This information provides a quantitative map of the active metabolic pathways, or fluxes, within the cell.

For instance, in studies of microorganisms like Corynebacterium glutamicum, which is used for the industrial production of lysine, ¹³C-based MFA can reveal the efficiency of different biosynthetic routes. By analyzing the isotopomer distribution in proteinogenic amino acids, researchers can gain insights into the central carbon metabolism and identify potential targets for metabolic engineering to improve production yields. utoronto.ca

Positional labeling with ¹³C also aids in the study of protein structure and interactions. The specific chemical shifts of the ¹³C-labeled carbon atoms in the lysine side chain can be monitored to detect changes in the local chemical environment. This has been applied to study protein-protein interactions, where changes in the ¹³C chemical shifts upon binding can identify the residues at the interaction interface. nih.gov

Table 1: Research Findings in ¹³C NMR Applications

Research AreaOrganism/SystemKey FindingsReferences
Metabolic Flux AnalysisCorynebacterium glutamicumQuantitative analysis of metabolic pathway fluxes during lysine production, enabling optimization of fermentation processes. utoronto.ca
Protein-Protein InteractionsUbiquitin and ubiquitin-interacting proteinsDetermination of binding affinity and mapping of intermolecular interaction sites using chemical-shift perturbation analysis of ¹³C-methylated lysine. nih.gov

The nine deuterium (B1214612) atoms in L-LYSINE:2HCL (13C6,D9,15N2) offer significant advantages for simplifying NMR spectra of large proteins and for studying dynamic processes. Deuterium has a much smaller gyromagnetic ratio than protons (¹H), which results in narrower spectral lines and reduced signal overlap in complex spectra. This is particularly beneficial in ¹H-detected NMR experiments on large, deuterated proteins where spectral resolution is a major challenge. The introduction of deuterated lysine can significantly improve the quality of the resulting spectra, facilitating the study of protein structure and dynamics.

Deuterium labeling is also instrumental in investigating kinetic isotope effects (KIEs). The replacement of a proton with a deuteron (B1233211) can alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. While large KIEs are more commonly associated with enzymatic reactions, subtle effects can be observed in various biological processes. Although direct ²H NMR is less common for this purpose, the effects of deuteration can be observed through other NMR-active nuclei.

Furthermore, deuterium-induced isotope shifts on neighboring ¹³C and ¹⁵N nuclei can provide valuable structural information. For example, the magnitude of the deuterium-induced shift on the ¹³Cε and ¹⁵Nζ signals of the lysine side chain has been shown to be sensitive to the ionization state of the ζ-amino group, allowing researchers to probe the local electrostatic environment and the formation of salt bridges in proteins. protein-nmr.org.uk

The two ¹⁵N atoms in L-LYSINE:2HCL (13C6,D9,15N2) serve as excellent probes for tracing nitrogen metabolism and for studying protein structure and dynamics. By following the incorporation of ¹⁵N from labeled lysine into other nitrogen-containing compounds, researchers can delineate the pathways of nitrogen assimilation and utilization within an organism. For example, a ¹⁵N NMR study on the metabolism of D-lysine in Neurospora crassa was able to trace the fate of the ¹⁵N label as it was transferred to other amino acids, revealing key steps in the metabolic pathway. utoronto.ca

In the context of protein NMR, ¹⁵N labeling is fundamental for a wide range of experiments that probe protein structure and dynamics. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of protein NMR, providing a unique signal for each backbone and side-chain amide group. The incorporation of ¹⁵N-labeled lysine allows for the specific observation of lysine residues within a protein.

The dynamics of the lysine side-chain amino group (NH3+) are crucial for many protein functions, including molecular recognition and catalysis. Specialized ¹⁵N NMR relaxation experiments can be used to characterize the motion of these groups on a wide range of timescales. Such studies have provided insights into the dynamics of hydrogen bonds and ion pairs involving lysine residues, which are often critical for protein stability and function.

Table 2: Research Findings in ¹⁵N NMR Applications

Research AreaOrganism/SystemKey FindingsReferences
Nitrogen MetabolismNeurospora crassaElucidation of the metabolic pathway of D-lysine by tracing the transfer of the ¹⁵N label to other amino acids. utoronto.ca
Protein-DNA InteractionsHoxD9 homeodomain-DNA complexDirect observation and assignment of ¹⁵N signals from lysine NH3+ groups involved in DNA binding, providing insights into the specific interactions. creative-biolabs.com
Protein DynamicsHuman ubiquitinQuantitative characterization of the conformational dynamics of lysine side-chain NH3+ groups using ¹⁵N relaxation measurements. iright.com

The true power of L-LYSINE:2HCL (13C6,D9,15N2) is realized in multi-dimensional NMR experiments that take advantage of all three isotopic labels simultaneously. Triple-resonance experiments, which correlate the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, are essential for the sequential assignment of protein backbone and side-chain resonances, a prerequisite for determining the three-dimensional structure of a protein. The uniform labeling of lysine with ¹³C and ¹⁵N provides the necessary spin systems for these magnetization transfer experiments.

For larger proteins (typically >25 kDa), spectral crowding and rapid signal decay (transverse relaxation) become significant problems. The additional deuterium labeling in L-LYSINE:2HCL (13C6,D9,15N2) helps to mitigate these issues. Deuteration of the carbon-bound protons reduces dipolar relaxation pathways, leading to sharper NMR signals and improved spectral quality. This allows for the application of advanced NMR techniques, such as Transverse Relaxation-Optimized Spectroscopy (TROSY), to study high-molecular-weight systems.

The combination of ¹³C, ¹⁵N, and ²H labeling enables a wide array of sophisticated NMR experiments to probe not only the static structure but also the complex dynamics of biomolecules. These techniques can provide information on conformational changes, protein folding, and intermolecular interactions with unprecedented detail. The use of stereo-array isotope labeling (SAIL), where specific protons are replaced with deuterium in a stereospecific manner, further enhances the resolution and information content of NMR spectra, allowing for the detailed study of the conformational features of lysine side chains in proteins. nih.gov

Applications in Biochemical Pathway Interrogation and Metabolic Flux Analysis

Elucidation of Lysine (B10760008) Metabolic Pathways in Cellular and Model Organism Systems

Stable isotope labeling is a fundamental technique for deciphering the complex network of metabolic pathways. By introducing L-LYSINE:2HCL (¹³C₆,D₉,¹⁵N₂) into a biological system, scientists can track the incorporation of the labeled atoms into downstream metabolites, thereby mapping the flow of lysine through anabolic and catabolic routes.

The breakdown (catabolism) and synthesis (anabolism) of lysine are central to cellular homeostasis. The use of uniformly labeled ¹³C L-lysine has been instrumental in elucidating the degradation pathways of lysine in various organisms. For instance, studies in Phaeobacter inhibens have utilized ¹³C-labeled L-lysine to uncover parallel pathways for its initial degradation. nih.gov These experiments revealed that P. inhibens employs at least two distinct routes for the initial steps of lysine breakdown. nih.gov One of the major catabolic routes for lysine in many organisms, including humans, is the saccharopine pathway, which ultimately leads to the production of acetyl-CoA. nih.govscispace.com Isotope tracing studies have confirmed that the carbon backbone of lysine is channeled into the tricarboxylic acid (TCA) cycle through this pathway. nih.gov For example, ¹³C₆-lysine tracing in glioblastoma stem cells demonstrated an increased conversion of lysine to acetyl-CoA, highlighting a key metabolic feature of these cancer cells. nih.gov

Conversely, the anabolic pathways leading to protein synthesis can be monitored by observing the incorporation of labeled lysine into the cellular proteome. This is a cornerstone of quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). researchgate.netgbiosciences.comcreative-proteomics.com In SILAC experiments, cells are cultured in media containing a "heavy" labeled amino acid such as L-LYSINE:2HCL (¹³C₆,¹⁵N₂), leading to the incorporation of this heavy lysine into all newly synthesized proteins. creative-biolabs.comthermofisher.comfishersci.com By comparing the mass spectra of proteins from cells grown in heavy versus "light" (unlabeled) media, researchers can accurately quantify changes in protein abundance. researchgate.net

Table 1: Research Findings on Lysine Catabolism and Anabolism using Labeled Lysine

Organism/System Labeled Lysine Isotope Key Finding Reference
Phaeobacter inhibens Uniformly ¹³C labeled L-lysine Revealed at least two parallel pathways for the initial degradation of lysine. nih.gov
Glioblastoma Stem Cells ¹³C₆-lysine Showed increased conversion of lysine to acetyl-CoA through the saccharopine pathway. nih.gov
Human B-cell line ¹³C-labeled amino acids Utilized in isotopically nonstationary MFA to quantify metabolic reprogramming induced by Myc oncogene. nih.gov
General Cell Culture (SILAC) L-Lysine (¹³C₆, ¹⁵N₂) Enabled relative and absolute quantification of protein synthesis and turnover. researchgate.netgbiosciences.com

Isotopically labeled lysine is also crucial for studying the interconversion of lysine with other amino acids and metabolites. While lysine is an essential amino acid in mammals and cannot be synthesized de novo, its metabolic fate extends beyond protein synthesis and degradation. Tracing studies can reveal how the atoms of lysine are incorporated into other molecules. For instance, the nitrogen atoms from lysine can be transferred to other amino acids. annualreviews.org

A study in women used a novel kinetic model with [α-¹⁵N₁]-lysine and [¹³C₁]-α-aminoadipic acid (α-AA) tracers to simultaneously measure lysine and α-AA kinetics. diabetesjournals.org This approach allowed for the quantification of the conversion of lysine to α-AA, a key metabolite in a lysine degradation pathway. diabetesjournals.org The results demonstrated that high insulin (B600854) levels increased the conversion of lysine to α-AA. diabetesjournals.org Such studies provide valuable insights into the regulation of amino acid metabolism under different physiological conditions. diabetesjournals.org

Investigation of Post-Translational Modifications of Lysine

Lysine residues in proteins are subject to a wide array of post-translational modifications (PTMs), including methylation, acetylation, and ubiquitination. scispace.com These modifications play crucial roles in regulating protein function and cellular processes. scispace.com The use of isotopically labeled lysine, particularly in the context of SILAC, has revolutionized the study of these PTMs. researchgate.net

By using "heavy" lysine in SILAC experiments, researchers can accurately quantify changes in the levels of specific PTMs on a proteome-wide scale. researchgate.netnih.gov For example, after enriching for peptides containing a particular PTM (e.g., methylated or ubiquitinated peptides), mass spectrometry is used to compare the abundance of the modified peptide from the "heavy" labeled sample versus the "light" unlabeled sample. nih.govtandfonline.com This approach allows for the identification of proteins whose PTM status changes in response to specific stimuli or in different cellular states. researchgate.netnih.gov

A study on protein lysine methylation used a SILAC-based approach combined with immunoaffinity enrichment of mono-methyl-lysine peptides to identify over 1000 mono-methylation sites in esophageal squamous cell carcinoma cells. researchgate.net This research provided a comprehensive and quantitative characterization of how protein methylation changes in response to the overexpression of a methyltransferase. researchgate.net Similarly, the analysis of ubiquitination has been advanced by techniques that identify the di-glycine remnant left on a lysine residue after tryptic digestion of a ubiquitinated protein, a signature that can be quantified using SILAC. tandfonline.comnih.gov

Table 3: Applications of Labeled Lysine in PTM Research

PTM Type Methodology Key Application Example Finding Reference
Methylation SILAC combined with pan-specific methyl lysine antibodies and LC-MS/MS. Quantitative analysis of global protein lysine methylation. Identification of 1032 mono-methyl-lysine sites in esophageal cancer cells. nih.govresearchgate.net
Acetylation Mass spectrometry to detect a characteristic mass shift. Identification and quantification of acetylation sites. Tandem mass spectra of acetylated peptides reveal specific reporter ions. nih.gov
Ubiquitination SILAC and detection of the di-glycine remnant on lysine after trypsin digestion. Global analysis and quantification of ubiquitination sites. Over 20% of ubiquitinated lysines were also found to be sites of acetylation. tandfonline.comnih.gov

Methodological Approaches for Lysine Acetylation and Methylation Dynamics

Stable isotope labeling with heavy amino acids like L-LYSINE:2HCL (13C6,D9,15N2) provides a robust framework for studying the dynamics of lysine acetylation and methylation, two critical PTMs involved in regulating gene expression, protein function, and signaling cascades. The general workflow for these studies involves several key steps.

First, one population of cells is cultured in a medium containing the standard, "light" L-lysine, while another is cultured in a medium with the "heavy" L-LYSINE:2HCL (13C6,D9,15N2). Over time, the heavy lysine is incorporated into newly synthesized proteins in the second population. Following a specific experimental treatment or time course, the cell populations are combined, and the proteins are extracted and digested into smaller peptides.

To specifically analyze acetylated or methylated peptides, an enrichment step is typically employed. This often involves the use of antibodies that specifically recognize and bind to acetylated or methylated lysine residues, allowing for the isolation of these modified peptides from the complex mixture.

Finally, the enriched peptides are analyzed by high-resolution mass spectrometry. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference. The ratio of the heavy to light signal for a particular modified peptide provides a quantitative measure of the change in acetylation or methylation at that specific site in response to the experimental conditions. This "dynamic SILAC" approach allows for the determination of the turnover rates of these modifications, revealing how quickly they are added and removed.

Research Findings on Lysine Acetylation and Methylation Dynamics:

Histone ProteinLysine SiteTurnover Rate (Half-life)Functional Implication
H3K4FastAssociated with active gene transcription
H3K9SlowAssociated with gene silencing
H3K27FastDynamic regulation of gene expression
H4K16FastInvolved in chromatin decondensation

Similarly, quantitative proteomic studies have utilized heavy lysine to profile changes in protein methylation. In one study, researchers used SILAC to quantify changes in lysine mono-methylation in response to the overexpression of the methyltransferase SMYD2. Their findings identified hundreds of methylation sites that were significantly altered, providing insights into the substrate specificity of this enzyme.

ProteinLysine SiteFold Change upon SMYD2 OverexpressionCellular Process
p53K370IncreasedTumor Suppression
Estrogen Receptor AlphaK302IncreasedHormone Signaling
Heat Shock Protein 90MultipleIncreasedProtein Folding
RNA Polymerase IIMultipleIncreasedGene Transcription

Analysis of Ubiquitination and Other Lysine-Derived Modifications

The application of L-LYSINE:2HCL (13C6,D9,15N2) extends to the analysis of ubiquitination, a fundamental process where ubiquitin, a small regulatory protein, is attached to lysine residues, signaling for protein degradation, altering cellular localization, or promoting protein-protein interactions.

The methodological approach for studying ubiquitination dynamics using heavy lysine mirrors that for acetylation and methylation. Following SILAC labeling, cell lysis, and protein digestion with the enzyme trypsin, a key enrichment step is performed. Trypsin digestion of a ubiquitinated protein leaves a characteristic di-glycine (Gly-Gly) remnant attached to the modified lysine residue. Antibodies that specifically recognize this "K-ε-GG" signature are used to enrich for ubiquitinated peptides.

Subsequent mass spectrometry analysis allows for the identification and quantification of thousands of ubiquitination sites. The heavy-to-light ratios of these K-ε-GG-containing peptides reveal how the ubiquitination of specific proteins changes in response to cellular perturbations, such as drug treatment or stress.

Research Findings on Ubiquitination Dynamics:

Quantitative ubiquitinome profiling using SILAC has provided significant insights into various biological processes. For example, studies have investigated the changes in the ubiquitin landscape following the inhibition of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. These experiments have identified numerous proteins that show increased ubiquitination, providing a global view of the substrates of the ubiquitin-proteasome system.

ProteinLysine SiteFold Change upon Proteasome InhibitionBiological Function
Cyclin B1MultipleIncreasedCell Cycle Regulation
p53MultipleIncreasedTumor Suppression
IκBαMultipleIncreasedNF-κB Signaling
CFTRMultipleIncreasedIon Transport (mutations associated with Cystic Fibrosis)

Beyond ubiquitination, the use of heavy lysine isotopes can be adapted to study a wide array of other lysine-derived modifications, such as sumoylation and neddylation, by coupling the SILAC approach with specific enrichment strategies for these modifications.

Kinetic and Equilibrium Isotope Effects Mediated by L Lysine:2hcl 13c6,d9,15n2

Principles of Kinetic Isotope Effects (KIEs) in Enzyme-Catalyzed Reactions

A Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org This phenomenon arises from the differences in mass between isotopes, which affects the vibrational frequencies of chemical bonds. nih.gov A bond involving a heavier isotope has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. Consequently, if a bond to an isotopically substituted atom is broken or formed in the rate-determining step of a reaction, the reaction will proceed more slowly with the heavier isotope. epfl.ch

In enzyme-catalyzed reactions, KIEs are a powerful tool for elucidating mechanisms. nih.govresearchgate.net The principles are grounded in transition state theory, which posits that the reaction rate is determined by the energy difference between the ground state of the reactants and the transition state. Isotopic substitution primarily affects the vibrational energy levels in both states. nih.gov

The magnitude of the KIE provides valuable information:

A significant KIE (kL/kH > 1) , where kL and kH are the rate constants for the light and heavy isotopes, respectively, indicates that the bond to the isotope is undergoing cleavage in the rate-determining step. wikipedia.org

A KIE of unity (kL/kH ≈ 1) suggests that the bond to the isotope is not broken in the rate-limiting step. epfl.ch

An inverse KIE (kL/kH < 1) can occur if the bond to the isotope becomes stiffer or more constrained in the transition state compared to the reactant state. nih.gov

The use of multiply-labeled substrates like L-LYSINE:2HCL (13C6,D9,15N2) is particularly valuable in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckisotopes.comthermofisher.com In SILAC, cells are grown in media where a standard essential amino acid is replaced with its "heavy" counterpart. thermofisher.com This leads to the incorporation of the labeled amino acid into all newly synthesized proteins. ckisotopes.comnih.gov While the primary purpose of SILAC is for quantitative proteomics, the presence of these heavy isotopes can induce KIEs in the enzymatic reactions involved in lysine (B10760008) metabolism and protein turnover, providing a window into these processes. nih.gov For example, the enzymatic degradation of lysine would be expected to proceed at a slightly different rate for the heavy isotopologue compared to the natural "light" lysine.

Measurement and Interpretation of Primary and Secondary Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the site of bond cleavage.

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction. nih.govepfl.ch These effects are generally large. For hydrogen isotopes (¹H vs. ²H), the rate of a reaction involving a C-¹H bond can be 6 to 10 times faster than the corresponding C-²H bond. wikipedia.org For heavier atoms like carbon (¹²C vs. ¹³C), the effect is much smaller, typically around 1.04, meaning the ¹²C reaction is only about 4% faster. wikipedia.org

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position remote from the bond being broken or formed. wikipedia.orgpediaa.com SKIEs are much smaller than PKIEs, with secondary deuterium (B1214612) isotope effects often being in the range of 1.0 to 1.4. wikipedia.orgnih.gov Despite their smaller magnitude, SKIEs provide crucial information about changes in the geometry and hybridization of the transition state. nih.gov For example, a change in hybridization from sp³ to sp² at a carbon atom adjacent to the reaction center can lead to a measurable SKIE.

The measurement of KIEs requires high precision, especially for the small effects associated with heavy atoms. nih.gov Common methods include:

Direct Comparison: Measuring the reaction rates independently using the labeled and unlabeled substrates. This method is required for determining KIEs on the maximum velocity (Vmax) of an enzyme. nih.gov

Internal Competition: Using a mixture of labeled and unlabeled substrates in the same reaction. nih.gov The relative change in the isotopic ratio of the remaining substrate or the product is measured over time, often using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This is the most precise method for measuring KIEs on the Vmax/Km parameter. nih.gov

In the context of L-LYSINE:2HCL (13C6,D9,15N2), the multiple labels allow for the potential study of various KIEs. Deuterium substitution (D9) can reveal significant primary KIEs if a C-H bond is broken in the rate-limiting step of lysine catabolism, or secondary KIEs related to conformational changes. The ¹³C and ¹⁵N labels would be expected to produce smaller, but still measurable, heavy-atom KIEs on reactions involving the carbon skeleton or amino groups.

Isotope Effect TypeDescriptionTypical Magnitude (klight/kheavy)Information Gained
Primary (H/D)Isotope is on an atom whose bond is broken/formed in the rate-determining step.2 - 10Direct involvement of the bond in the rate-limiting step.
Primary (12C/13C)Isotope is on an atom whose bond is broken/formed in the rate-determining step.1.02 - 1.08Direct involvement of the carbon bond in the rate-limiting step.
Secondary (H/D)Isotope is on an atom adjacent to the reaction center.0.8 - 1.4Changes in hybridization or geometry at the transition state.

Deconvolution of Isotope Effects from Metabolic Fluxes and Enzyme Mechanisms

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique used to quantify the rates (fluxes) of intracellular biochemical reactions. nih.govnih.gov This method involves introducing a stable isotope-labeled substrate, such as ¹³C-glucose or a labeled amino acid like L-LYSINE:2HCL (13C6,D9,15N2), into a biological system. nih.govnih.gov As the labeled substrate is metabolized, the isotopes are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry, researchers can infer the activities of the metabolic pathways involved. uiowa.edusemanticscholar.org

However, a potential complication in these studies is the presence of KIEs. Because enzymes may process the light isotopologue faster than the heavy one, the isotopic composition of a metabolite pool may be influenced not only by the metabolic flux but also by the enzymatic isotope discrimination. This can lead to an underestimation of the true flux if KIEs are not accounted for, as the heavy label may be processed more slowly, making the flux appear lower than it is.

Therefore, deconvoluting, or separating, the influence of KIEs from the measurement of metabolic fluxes is critical for accurate analysis. Computational models of metabolic networks used for flux analysis must incorporate terms that account for KIEs at specific enzymatic steps. uiowa.edu By comparing the experimentally measured isotope distributions with the predictions of models that both include and exclude KIEs, researchers can refine their understanding of both the flux distribution and the underlying enzyme mechanisms.

For instance, if a significant discrepancy is found between the observed labeling pattern of a lysine-derived metabolite and the pattern predicted by a flux model that assumes no KIE, it may indicate that a particular enzyme in the lysine catabolic pathway exhibits a strong isotope effect. This finding not only improves the accuracy of the flux measurement but also provides mechanistic insight into that specific enzyme. Recently, machine learning frameworks are being developed to streamline the quantification of metabolic fluxes from isotope tracing data, which can potentially incorporate KIE corrections for even greater accuracy. biorxiv.org

Biological Implications of Isotope Effects in Model Organisms

While KIEs are primarily a tool for studying reaction mechanisms, the metabolic incorporation of heavy isotopes can have direct biological consequences in model organisms, a field explored through Stable Isotope Labeling in Mammals (SILAM). researchgate.net When organisms are fed a diet where a significant portion of an element (e.g., nitrogen, carbon) is replaced with a heavy isotope, all molecules synthesized by the organism will be heavier. researchgate.netnih.gov

For example, labeling a mouse or rat with ¹⁵N by providing a ¹⁵N-enriched diet results in the incorporation of heavy nitrogen into amino acids, proteins, DNA, and other nitrogenous compounds. researchgate.net The cumulative effect of many small KIEs across the entire metabolic network can potentially lead to subtle phenotypic changes. Reactions involving C-H, N-H, or O-H bond cleavage are central to metabolism, and the substitution with heavier isotopes (D, ¹⁵N, ¹⁸O) can slightly slow down a multitude of enzymatic reactions.

Research in model organisms like E. coli, yeast, and rodents has shown that while high levels of isotopic enrichment are generally well-tolerated, they are not always entirely neutral. nih.govelifesciences.org Potential biological implications include:

Altered Growth Rates: A slight decrease in growth rate is sometimes observed in organisms grown on heavily substituted media, which could be the result of the cumulative slowing of many metabolic reactions.

Changes in Metabolic Flux: The network-wide presence of KIEs could subtly reroute metabolic fluxes, as pathways with fewer isotope-sensitive steps might be kinetically favored.

Protein Structure and Stability: The substitution of hydrogen with deuterium can increase the stability of hydrogen bonds, which might affect protein folding, dynamics, and stability.

These effects are generally minor, which is why stable isotope labeling is such a powerful and widely used technique for tracing and quantitative studies. wikipedia.org However, the existence of these biological implications underscores that even subtle changes at the atomic level can have cascading effects on the complex system of a living organism. Studies using compounds like L-LYSINE:2HCL (13C6,D9,15N2) in whole organisms provide a means to investigate not only specific pathways but also these broader, systems-level consequences of isotopic substitution. nih.govnih.gov

Computational and Theoretical Approaches in Conjunction with Labeled Lysine Data

Metabolic Network Reconstruction and Fluxomics Modeling

Metabolic Flux Analysis (MFA) utilizing stable isotope tracers is a cornerstone technique for quantifying in vivo metabolic reaction rates, or fluxes. frontiersin.orgcreative-proteomics.com The incorporation of multiply labeled substrates like L-lysine into metabolic pathways provides detailed information that is crucial for accurately resolving the fluxes within complex cellular networks. nih.govnih.gov This experimental data is interpreted using mathematical models to map the flow of carbon and nitrogen through the cell's metabolic machinery. nih.govyoutube.com

In ¹³C-Metabolic Flux Analysis (¹³C-MFA), cells are cultured with a substrate labeled with ¹³C, such as [U-¹³C]glucose or, in this context, ¹³C-labeled lysine (B10760008). youtube.com The isotopic labeling patterns that appear in downstream metabolites, particularly protein-bound amino acids, are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). youtube.combham.ac.uk These patterns are a direct result of the network's topology and the relative rates of the reactions within it. nih.gov By analyzing the distribution of mass isotopomers, researchers can deduce the pathways taken by the labeled atoms and quantify the rates of the corresponding reactions. researchgate.net This approach is powerful for determining fluxes in central carbon metabolism, including pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. creative-proteomics.comnih.gov The use of both ¹³C and ¹⁵N labels, as in L-LYSINE:2HCL (¹³C₆,D₉,¹⁵N₂), allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more holistic view of cellular metabolism. nih.gov

A critical component of MFA is the ability to accurately simulate the isotopic labeling patterns that would result from a given set of metabolic fluxes. core.ac.uk This forward simulation is computationally intensive, as it must account for all possible labeling combinations for each metabolite in the network. core.ac.ukoup.com Over the years, several algorithms have been developed to make this process more efficient and scalable.

Early methods involved formulating the network and measurements using atom or isotopomer mapping matrices. frontiersin.org More advanced and efficient frameworks, such as the Elementary Metabolite Units (EMU) and cumomer approaches, were subsequently developed. oup.commit.edu These methods reduce the complexity of the problem by breaking down metabolites into smaller units and tracking the propagation of isotopes through them, resulting in smaller and more manageable systems of equations. oup.com

To handle the high dimensionality of isotope labeling systems, especially under non-stationary conditions, newer algorithms have been introduced. arxiv.org For instance, stochastic simulation algorithms (SSA) derived from the chemical master equation can compute the time evolution of isotopomer concentrations without the computational time scaling with the number of isotopomers. arxiv.orgresearchgate.net This is particularly useful for dynamic MFA (DMFA), which aims to estimate time-varying metabolic fluxes. arxiv.org

Table 1: Key Algorithmic Frameworks for Isotopic Labeling Simulation

Algorithmic Framework Description Key Advantage(s) Typical Application
Isotopomer Mapping Matrices (IMMs) Describes the system using matrices that map the isotopomer transitions for each reaction. frontiersin.org Conceptually straightforward for small networks. Early ¹³C-MFA studies.
Cumomers Uses a hierarchical system of balances for molecules with specific numbers of labeled atoms, reducing system size compared to full isotopomer balancing. oup.com Numerically stable and reduces the number of required equations. Steady-state ¹³C-MFA.
Elementary Metabolite Units (EMU) A framework that further simplifies the system by only considering the minimum information needed to simulate the measurements, significantly reducing computational complexity. mit.edu Highly efficient for large networks and complex labeling experiments. nih.gov Large-scale, steady-state ¹³C-MFA.

| Stochastic Simulation Algorithm (SSA) | A probabilistic approach that simulates the time evolution of isotopomer concentrations, suitable for dynamic systems. arxiv.org | Handles non-stationary metabolic conditions; computational time does not scale with the number of isotopomers. arxiv.orgresearchgate.net | Dynamic ¹³C-MFA (¹³C-DMFA). |

Once isotopic labeling patterns are measured, the inverse problem must be solved: finding the set of metabolic flux values that best explains the experimental data. nih.gov This is achieved by solving a large, multi-parameter optimization problem. nih.gov The goal is to minimize the difference between the experimentally measured labeling patterns and the patterns simulated by the metabolic model. nih.govyoutube.com

The process is iterative. nih.gov It starts with an initial guess for all fluxes, which are then used to simulate the corresponding labeling data. nih.gov The simulated data is compared to the experimental measurements, and the flux values are systematically adjusted to minimize the sum of squared residuals (SSR) until a statistically acceptable fit is achieved. nih.govnih.gov

Various software packages, such as 13CFLUX2 and INCA, have been developed to perform these complex calculations. nih.govoup.comucdavis.edu These tools often employ sophisticated optimization algorithms to navigate the high-dimensional search space and find the global minimum. oup.com A recent advancement is the formulation of the MFA problem as an equality-constrained nonlinear program (NLP). nih.gov This approach can be solved using state-of-the-art optimization solvers, offering robust parameter estimation and superior scalability for large networks, which is particularly advantageous for isotopically non-stationary MFA (inst-MFA). nih.gov Genetic algorithms have also been employed to optimize the choice of isotopic tracers to maximize the statistical significance of the resulting flux values. mit.edusemanticscholar.org

Molecular Dynamics Simulations and Quantum Chemical Calculations

While fluxomics provides a systems-level view of metabolism, molecular dynamics (MD) simulations and quantum chemical (QC) calculations offer insights at the atomic scale. These methods can be used to understand how isotopic substitutions, such as those in L-LYSINE:2HCL (¹³C₆,D₉,¹⁵N₂), affect molecular behavior and reaction mechanisms.

All-atom MD simulations can model the behavior of biomolecules, like amino acids, in explicit solvent environments. fu-berlin.denih.gov By changing the mass of specific atoms in the force field parameters to reflect isotopic labeling (e.g., changing the mass of carbon from ~12 to ~13 amu), simulations can explore the subtle effects of isotopic substitution on molecular dynamics and interactions. rsc.org

While the chemical properties remain nearly identical, the increased mass of isotopes like ¹³C, ¹⁵N, and D can alter vibrational frequencies and, to a lesser extent, diffusive properties. These changes can influence the conformational dynamics of the lysine molecule itself and its interactions with other molecules, such as enzymes or transporter proteins. For instance, simulations could investigate whether the heavier isotopes in L-LYSINE:2HCL (¹³C₆,D₉,¹⁵N₂) lead to measurable changes in the thermodynamics of interactions like salt bridges or hydrophobic contacts, especially under crowded cellular conditions. nih.gov

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing the mechanisms of chemical reactions, particularly in enzymology. nih.govrsc.org A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. scispace.com Computational methods, specifically those combining quantum mechanics and molecular mechanics (QM/MM), are essential for accurately predicting and interpreting KIEs. nih.govnih.gov

In a QM/MM approach, the region of the enzyme's active site where bond breaking and forming occurs is treated with high-level electronic structure theory (QM), while the rest of the protein and solvent are modeled using classical molecular mechanics (MM). nih.gov This allows for a computationally tractable yet accurate description of the enzymatic reaction. To compute KIEs, advanced techniques like path integral simulations are used to incorporate nuclear quantum effects, such as zero-point energy (ZPE) and tunneling, which are crucial for reactions involving the transfer of light particles like hydrogen (or deuterium). nih.govnih.gov By computationally "mutating" a light isotope to a heavy one, methods like the path integral-free energy perturbation (PI-FEP) approach can accurately calculate primary and secondary KIEs. nih.gov These predicted KIEs can then be compared with experimental values to validate proposed reaction mechanisms and transition state structures. rsc.orgacs.org

Data Integration and Visualization Tools for Multi-Omics Isotopic Studies

The data generated from isotopic labeling experiments using compounds like L-LYSINE:2HCL (¹³C₆,D₉,¹⁵N₂) are often most powerful when integrated with other "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. chempep.comnih.gov This multi-omics approach provides a more complete picture of cellular physiology.

A variety of software tools have been developed to facilitate the integration and visualization of these complex, multi-layered datasets. mdpi.comfrontlinegenomics.com For fluxomics data specifically, visualization tools are crucial for interpreting the results. Software like FluxVisualizer, Omix, and Fluxer allow researchers to map calculated flux values onto metabolic network diagrams, providing an intuitive visual representation of metabolic activity. nih.govumbc.edumdpi.comfz-juelich.de These tools can color-code reactions based on flux magnitude or change the width of reaction arrows, making it easier to identify key metabolic routes and bottlenecks. mdpi.com

For broader multi-omics integration, platforms like OmicsAnalyst, MVP, and others offer user-friendly interfaces to combine and analyze diverse data types. mdpi.com These tools often include statistical methods for identifying correlations between different omics layers, such as linking changes in gene expression (transcriptomics) to altered metabolic fluxes (fluxomics). reddit.comnih.gov The goal is to build comprehensive models that connect genotype to phenotype, with metabolic fluxes serving as a critical link. frontlinegenomics.com

Table 2: Representative Tools for Fluxomics and Multi-Omics Data Visualization/Integration

Tool/Platform Primary Function Key Features Reference(s)
13CFLUX2 ¹³C-MFA workflow management High-performance algorithms, supports multicore CPUs and clusters, exports results for visualization in other tools like Omix. oup.comfz-juelich.deresearchgate.net
Fluxer Web-based flux graph computation and visualization Interactive visualization of flux graphs from genome-scale models, supports user-uploaded models (SBML format), computes k-shortest metabolic paths. umbc.eduoup.com
FluxVisualizer Visualization of flux values on metabolic maps Uses custom SVG maps, color/width coding of reaction arrows, suitable for small to medium networks. mdpi.com
IMFLer Interactive web application for MFA and visualization Integrates Flux Balance Analysis (FBA) and Flux Variability Analysis (FVA), uses Escher for metabolic map visualization. nih.gov
mixOmics R package for multi-omics data integration Multivariate methods (PCA, PLS-DA) for clustering and biomarker identification from multiple datasets. frontlinegenomics.com

| OmicsAnalyst | Web-based platform for multi-omics integration | Focus on clinical research, biomarker discovery, and pathway analysis from genomics, transcriptomics, proteomics, and metabolomics data. | mdpi.com |

Emerging Methodologies and Future Research Directions

Advancements in High-Throughput Isotopic Tracing Platforms

The demand for analyzing large sample cohorts in proteomics has driven the evolution of high-throughput isotopic tracing platforms. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has been a foundational technique, and its combination with L-LYSINE:2HCL (13C6,D9,15N2) and modern mass spectrometry is pushing the boundaries of throughput and data quality. creative-proteomics.comcreative-proteomics.com

A key advancement is the integration of SILAC with Data-Independent Acquisition (DIA) mass spectrometry . researchgate.net This combination, often referred to as SILAC-DIA, enhances the comprehensiveness and reproducibility of proteomic analyses. researchgate.net Unlike traditional Data-Dependent Acquisition (DDA), DIA systematically fragments all ions within a specified mass range, leading to fewer missing values across samples and more precise quantification, which is crucial for high-throughput studies. researchgate.netnih.gov

Furthermore, Spike-in SILAC and Super-SILAC have emerged as powerful strategies to extend the utility of isotopic labeling to samples that are difficult to label directly, such as clinical tissues. nih.govnih.gov In Spike-in SILAC, a "heavy" labeled proteome, generated using L-LYSINE:2HCL (13C6,D9,15N2), is mixed with an unlabeled sample, serving as an internal standard for accurate quantification. nih.gov Super-SILAC combines multiple labeled cell lines to create a more representative internal standard for complex tissue samples. nih.gov These approaches streamline sample preparation and data analysis, making large-scale quantitative proteomics more feasible.

The development of sophisticated data analysis platforms is also critical for high-throughput applications. Software capable of handling the complex datasets generated by SILAC-DIA experiments is essential for accurate peptide identification and quantification, enabling researchers to process large numbers of samples efficiently. researchgate.net

Table 1: Comparison of High-Throughput SILAC Methodologies

MethodologyPrincipleAdvantages
SILAC-DIA Combines SILAC labeling with Data-Independent Acquisition mass spectrometry. researchgate.netImproved quantitative accuracy and precision, fewer missing values, higher throughput. researchgate.net
Spike-in SILAC A "heavy" labeled proteome is added to an unlabeled sample as an internal standard. nih.govEnables quantification in samples that cannot be metabolically labeled, such as clinical tissues. nih.gov
Super-SILAC A mixture of multiple "heavy" labeled cell lines is used as an internal standard for complex samples. nih.govProvides a more representative standard for heterogeneous tissues. nih.gov

Integration with Single-Cell and Spatial Metabolomics/Proteomics

The next frontier in proteomics is the analysis of individual cells and their spatial organization within tissues. The integration of isotopic tracers like L-LYSINE:2HCL (13C6,D9,15N2) with these cutting-edge techniques is poised to provide unprecedented insights into cellular heterogeneity and tissue architecture.

Single-Cell Proteomics

A groundbreaking development is the application of pulsed SILAC (pSILAC) at the single-cell level (SC-pSILAC). nih.gov This method allows for the simultaneous measurement of protein abundance and turnover in individual cells. nih.gov By introducing the "heavy" L-lysine for a defined period, researchers can distinguish between pre-existing ("light") and newly synthesized ("heavy") proteins within a single cell. nih.gov This provides a dynamic view of the proteome, revealing cellular differences in protein synthesis and degradation that are masked in bulk measurements. A recent study demonstrated the feasibility of detecting two SILAC labels from approximately 4,000 proteins in single HeLa cells, highlighting the potential of this approach to unravel the complexities of cellular states, such as in stem cell differentiation and cancer research. nih.gov

Spatial Proteomics

Spatial proteomics aims to map the distribution of proteins within a tissue, providing crucial context for understanding cellular function. Combining stable isotope labeling with Mass Spectrometry Imaging (MSI) is an emerging strategy to trace metabolic activity in a spatially resolved manner. researchgate.netnih.gov While direct application of SILAC in spatial proteomics is still developing, the principles of isotopic tracing are being adapted for this field. For instance, isotopically labeled nutrients can be supplied to tissues, and MSI can then map the distribution of the labeled metabolites and their downstream products, including amino acids incorporated into proteins. researchgate.netnih.gov

A novel approach termed Deep Visual Proteomics (DVP) combines high-resolution imaging and artificial intelligence-driven image analysis with laser microdissection and ultra-sensitive mass spectrometry to analyze proteins from single cells or subcellular structures within their spatial context. nih.govleica-microsystems.com While not yet a direct integration with SILAC, the potential to couple DVP with isotopic labeling could provide spatially resolved protein turnover information at the single-cell level.

Development of Novel Tracers and Analytical Probes

Beyond its use as a metabolic label, the unique isotopic signature of L-LYSINE:2HCL (13C6,D9,15N2) offers opportunities for the development of novel tracers and analytical probes to investigate specific protein functions and modifications.

The incorporation of stable isotopes into chemical probes can enhance their utility in chemical proteomics . For example, a lysine-reactive chemical probe can be synthesized with an isotopic tag. After reacting with proteins in a cell lysate, the labeled peptides can be readily identified and quantified by mass spectrometry. This approach has been used to map reactive lysine (B10760008) residues on the cell surface, providing insights into protein function and potential drug targets. nih.gov

Furthermore, the development of reversible, lysine-targeted covalent probes is an active area of research. nih.gov These probes can be designed to interact with specific lysine residues in proteins, such as those in the active sites of enzymes. Incorporating stable isotopes into these probes would facilitate their detection and quantification, enabling the study of enzyme kinetics and inhibitor binding in a complex biological milieu. nih.gov

The deuterium (B1214612) labeling in L-LYSINE:2HCL (13C6,D9,15N2) also presents unique possibilities. Deuterium-labeled amino acids have been shown to be effective for protein identification and de novo peptide sequencing. nih.gov The predictable mass shift introduced by deuterium can simplify the interpretation of mass spectra and aid in the correct assignment of fragment ions. nih.gov This property could be harnessed to develop new analytical strategies for characterizing proteins and their post-translational modifications.

Table 2: Potential Applications in Novel Tracer and Probe Development

Application AreaPrinciplePotential Insights
Chemical Proteomics Probes Synthesis of lysine-reactive probes incorporating stable isotopes. nih.govIdentification of functionally important and drug-targetable lysine residues.
Reversible Covalent Probes Design of isotopically labeled probes that reversibly bind to specific lysine residues. nih.govStudy of enzyme kinetics, inhibitor residence time, and target engagement in vivo.
Enhanced Peptide Sequencing Utilization of the deuterium-induced mass shift to aid in spectral interpretation. nih.govImproved accuracy of de novo peptide sequencing and protein identification.

Q & A

Basic Research Questions

Q. What is the role of L-Lysine:2HCl (¹³C₆,D₉,¹⁵N₂) in SILAC-based proteomics, and how does isotopic labeling enhance quantitative protein analysis?

  • Methodological Answer : This compound is a heavy isotope-labeled amino acid used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). It enables accurate quantification of protein abundance by generating mass shifts (e.g., +8 Da for ¹³C₆,¹⁵N₂ lysine) detectable via mass spectrometry. Researchers must use SILAC-compatible cell lines (e.g., lys1Δ arg4Δ mutants) and grow cells for ≥10 generations in media supplemented with the labeled lysine to ensure full incorporation into newly synthesized proteins . Labeled lysine is critical for distinguishing experimental conditions (e.g., control vs. treated) in multiplexed proteomic workflows .

Q. How should cell culture conditions be optimized to ensure efficient isotopic labeling with L-Lysine:2HCl (¹³C₆,D₉,¹⁵N₂)?

  • Methodological Answer : Use lysine/arginine-deficient media supplemented with 10% dialyzed FBS to prevent unlabeled amino acid contamination. For mammalian cells, supplement with 2.5–5 mM heavy lysine and monitor incorporation via LC-MS/MS. Proline supplementation (0.3–1 mM) is recommended to block metabolic conversion of arginine to proline, which can interfere with labeling accuracy . Cell viability and proliferation rates should be validated to rule out isotope-induced toxicity .

Q. What analytical techniques are used to validate labeling efficiency and data reproducibility?

  • Methodological Answer :

  • Mass Spectrometry : Detect mass shifts in peptide fragments (e.g., +8 Da for ¹³C₆,¹⁵N₂ lysine) and calculate incorporation efficiency using software like MaxQuant .
  • Flow Cytometry : Assess cell cycle distribution and genome copy number to ensure consistent growth conditions across labeled and unlabeled populations .
  • Statistical Validation : Use coefficient of variation (CV) analysis to confirm reproducibility in protein abundance ratios (e.g., heavy/light) across biological replicates .

Advanced Research Questions

Q. How can multi-plex SILAC experiments be designed using L-Lysine:2HCl (¹³C₆,D₉,¹⁵N₂) alongside other isotopic variants (e.g., D₄-lysine)?

  • Methodological Answer : For three-plex experiments, combine:

  • Light lysine (unlabeled),
  • Medium label (D₄-lysine, +4 Da),
  • Heavy label (¹³C₆,¹⁵N₂-lysine, +8 Da).
    Ensure distinct mass shifts do not overlap with natural isotopic distributions. Use high-resolution mass spectrometers (Orbitrap or Q-TOF) to resolve closely spaced peaks. Normalize data using spike-in standards to correct for batch effects .

Q. What strategies mitigate metabolic cross-talk between arginine and proline pathways in SILAC experiments using heavy lysine?

  • Methodological Answer : Proline auxotrophy can arise from arginine-to-proline conversion via arginase. To prevent this:

  • Use proline supplementation (1–2 mM) in media to suppress endogenous synthesis.
  • Employ arginine variants (e.g., ¹³C₆,¹⁵N₄-arginine) to avoid overlap with lysine-derived proline.
  • Validate metabolic stability via targeted metabolomics (LC-MS) to confirm absence of cross-labeled proline .

Q. How does L-Lysine:2HCl (¹³C₆,D₉,¹⁵N₂) integrate into cross-disciplinary studies (e.g., proteomics-metabolomics or structural biology)?

  • Methodological Answer :

  • Proteomics-Metabolomics Integration : Use heavy lysine as a tracer in flux analysis to quantify protein turnover rates alongside metabolic pathways (e.g., TCA cycle intermediates). Pair with ¹³C-glucose or ¹⁵N-ammonia for multi-omics integration .
  • Structural Biology : In NMR studies, ¹³C/¹⁵N-labeled lysine enables residue-specific backbone assignments in protein dynamics studies. Note that deuteration (D₉) may reduce signal intensity in ¹H-detected experiments but enhances resolution in ²H-based setups .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in protein quantification when using L-Lysine:2HCl (¹³C₆,D₉,¹⁵N₂) in SILAC?

  • Methodological Answer : Common issues include:

  • Incomplete Labeling : Extend cell culture duration or increase heavy lysine concentration.
  • Isotope Impurities : Verify isotopic purity (>98%) via supplier COA and exclude batches with detectable light lysine contamination .
  • Batch Effects : Normalize data using internal reference channels or label-swap experimental designs .

Q. What are the limitations of NeuCode SILAC compared to traditional SILAC when using heavy lysine isotopes?

  • Methodological Answer : NeuCode SILAC relies on precise detection of small mass differences (e.g., 6 mDa for ¹³C₆ vs. D₈ lysine). While it allows higher multiplexing, it requires ultra-high-resolution mass spectrometers (e.g., Orbitrap Fusion Lumos) and specialized data analysis pipelines. Traditional SILAC with larger mass shifts (e.g., +8 Da) is more robust for routine workflows .

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